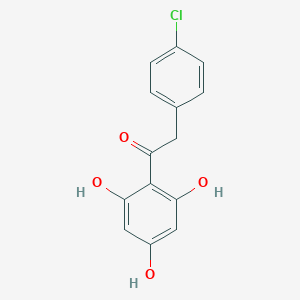![molecular formula C9H9NO3 B096557 4-[(E)-2-nitroprop-1-enyl]phenol CAS No. 61126-42-9](/img/structure/B96557.png)
4-[(E)-2-nitroprop-1-enyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-2-nitroprop-1-enyl]phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as p-nitrophenol and is synthesized through a specific chemical process.
作用機序
The mechanism of action of 4-[(E)-2-nitroprop-1-enyl]phenol is not fully understood, but it is believed to involve the interaction of the compound with certain biomolecules. The compound has been shown to bind to proteins and nucleic acids, which may be responsible for its fluorescence properties.
生化学的および生理学的効果
The biochemical and physiological effects of 4-[(E)-2-nitroprop-1-enyl]phenol are not well studied, but it is believed to have minimal toxicity and is not known to have any significant adverse effects on biological systems.
実験室実験の利点と制限
One of the major advantages of using 4-[(E)-2-nitroprop-1-enyl]phenol in lab experiments is its strong fluorescence properties, which make it an ideal candidate for use in various biological assays. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-[(E)-2-nitroprop-1-enyl]phenol. One area of research is the development of new synthetic methods for the compound, which may improve its solubility and other properties. Another area of research is the identification of new applications for the compound in various areas of scientific research, including biochemistry, molecular biology, and pharmacology. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on biological systems.
合成法
The synthesis of 4-[(E)-2-nitroprop-1-enyl]phenol involves the reaction of phenol with nitropropene in the presence of a catalyst. The reaction proceeds through a process called Michael addition, where the nitropropene acts as a nucleophile and attacks the phenol molecule. The reaction is then followed by a dehydration step, which results in the formation of 4-[(E)-2-nitroprop-1-enyl]phenol.
科学的研究の応用
4-[(E)-2-nitroprop-1-enyl]phenol has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is its use as a fluorescent probe for the detection of certain biomolecules. This compound has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in various biological assays.
特性
CAS番号 |
61126-42-9 |
|---|---|
製品名 |
4-[(E)-2-nitroprop-1-enyl]phenol |
分子式 |
C9H9NO3 |
分子量 |
179.17 g/mol |
IUPAC名 |
4-[(E)-2-nitroprop-1-enyl]phenol |
InChI |
InChI=1S/C9H9NO3/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6,11H,1H3/b7-6+ |
InChIキー |
PWVYGCHRAHNBFI-VOTSOKGWSA-N |
異性体SMILES |
C/C(=C\C1=CC=C(C=C1)O)/[N+](=O)[O-] |
SMILES |
CC(=CC1=CC=C(C=C1)O)[N+](=O)[O-] |
正規SMILES |
CC(=CC1=CC=C(C=C1)O)[N+](=O)[O-] |
その他のCAS番号 |
61126-42-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



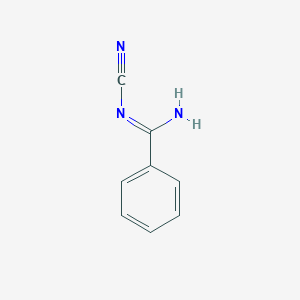
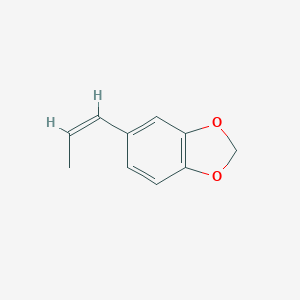
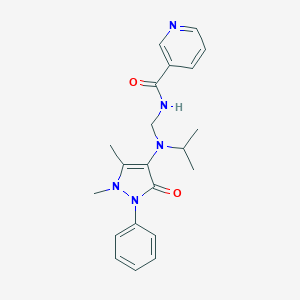
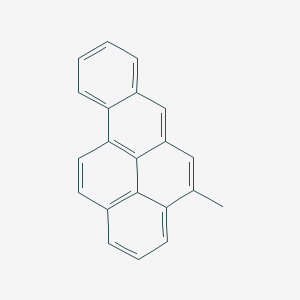
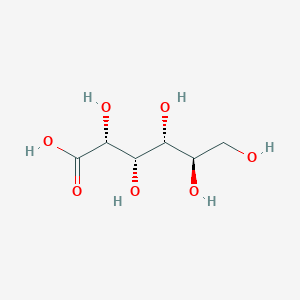
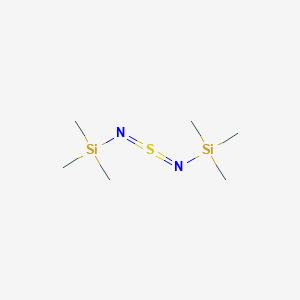
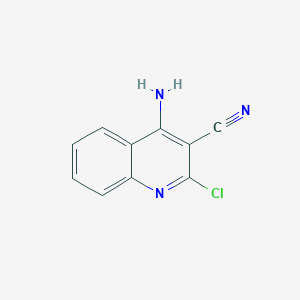
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
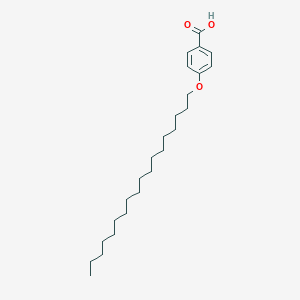
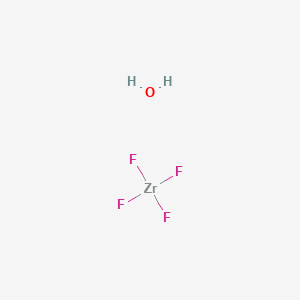
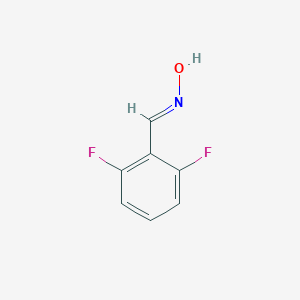
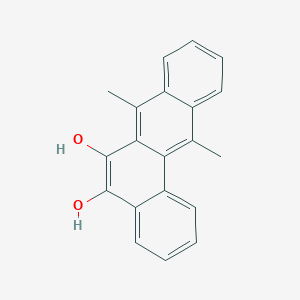
![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)
